(E)-N-cyclopropyl-2-(5-oxo-4-(4-(2-phenylvinylsulfonamido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

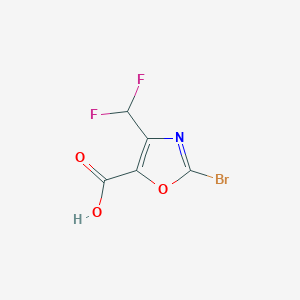

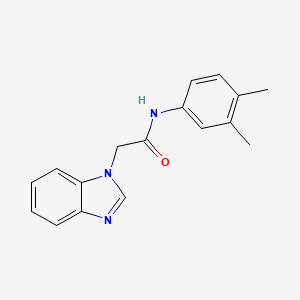

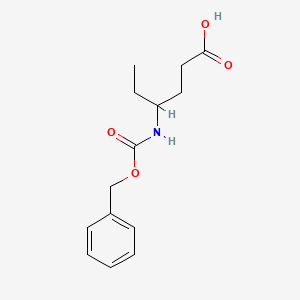

The compound is a complex organic molecule that contains several functional groups and rings, including a cyclopropyl group, a phenyl group, a tetrazole ring, and a sulfonamide group. These groups are common in many pharmaceutical compounds and could potentially give this compound a variety of biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual rings and then connecting them together through a series of reactions. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would include a cyclopropyl group (a three-carbon ring), a phenyl group (a six-carbon ring), a tetrazole ring (a five-membered ring containing four nitrogen atoms and one carbon atom), and a sulfonamide group (a sulfur atom double-bonded to an oxygen atom and single-bonded to two nitrogen atoms) .科学的研究の応用

Antimicrobial and Antifungal Applications

Several studies have explored the antimicrobial and antifungal potential of compounds structurally related to (E)-N-cyclopropyl-2-(5-oxo-4-(4-(2-phenylvinylsulfonamido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide. For instance, derivatives incorporating sulfamoyl moiety have shown promising results against various bacterial and fungal strains. These compounds were synthesized through a versatile approach, and their in vitro antibacterial and antifungal activities were evaluated, demonstrating their potential as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Anticancer Potential

Some derivatives, particularly those with a 5-methyl-4-phenyl thiazole backbone, have been synthesized and tested for their anticancer activity. These compounds were evaluated against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell line, showing selectivity and significant apoptosis induction in cancer cells, indicating their potential as anticancer agents (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Carbonic Anhydrase Inhibition

Compounds containing sulfonamide groups have been identified as effective inhibitors of carbonic anhydrase, a therapeutic target for conditions like glaucoma, epilepsy, and certain types of edema. For example, novel chalcone derivatives with pyrazole and sulfonamide pharmacophores have been synthesized and evaluated as carbonic anhydrase inhibitors, showing better inhibitory activity compared to standard drugs like acetazolamide, highlighting their potential for therapeutic applications (Tuğrak, Gul, Akıncıoğlu, & Gulcin, 2021).

Antioxidant Activity

The antioxidant activity of compounds structurally similar to this compound has been investigated. Amidomethane sulfonyl-linked derivatives, for example, have been synthesized and tested for their ability to scavenge free radicals, showing significant antioxidant activity that surpasses standard antioxidants like Ascorbic acid, indicating their potential for use in oxidative stress-related conditions (Talapuru, Gopala, Adivireddy, & Venkatapuram, 2014).

作用機序

将来の方向性

特性

IUPAC Name |

N-cyclopropyl-2-[5-oxo-4-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]tetrazol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O4S/c27-19(21-16-6-7-16)14-25-20(28)26(24-23-25)18-10-8-17(9-11-18)22-31(29,30)13-12-15-4-2-1-3-5-15/h1-5,8-13,16,22H,6-7,14H2,(H,21,27)/b13-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNMZEAEXKLTTF-OUKQBFOZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NS(=O)(=O)C=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1NC(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NS(=O)(=O)/C=C/C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2865054.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2865056.png)

![N-(4-acetylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2865061.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2865064.png)

![N-[3-Oxo-3-(4,6,7,8-tetrahydro-1H-pyrazolo[4,3-c]azepin-5-yl)propyl]prop-2-enamide](/img/structure/B2865070.png)